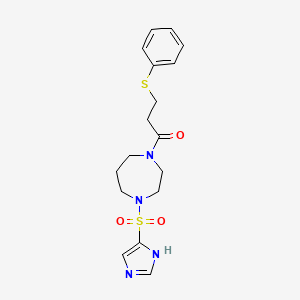

1-(4-((1H-imidazol-4-yl)sulfonyl)-1,4-diazepan-1-yl)-3-(phenylthio)propan-1-one

Descripción

Propiedades

IUPAC Name |

1-[4-(1H-imidazol-5-ylsulfonyl)-1,4-diazepan-1-yl]-3-phenylsulfanylpropan-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H22N4O3S2/c22-17(7-12-25-15-5-2-1-3-6-15)20-8-4-9-21(11-10-20)26(23,24)16-13-18-14-19-16/h1-3,5-6,13-14H,4,7-12H2,(H,18,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OIEMZPZHGPQAEM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN(C1)S(=O)(=O)C2=CN=CN2)C(=O)CCSC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H22N4O3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

394.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-((1H-imidazol-4-yl)sulfonyl)-1,4-diazepan-1-yl)-3-(phenylthio)propan-1-one typically involves multiple steps, starting from commercially available precursors. The key steps include:

Formation of the Imidazole Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

Introduction of the Sulfonyl Group: This step often involves the reaction of the imidazole derivative with a sulfonyl chloride in the presence of a base such as triethylamine.

Construction of the Diazepane Ring: This can be synthesized through a ring-closing reaction involving a diamine and a dihalide.

Attachment of the Phenylthio Group: This step typically involves a nucleophilic substitution reaction where a thiol reacts with a halide derivative of the intermediate compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Análisis De Reacciones Químicas

Types of Reactions

1-(4-((1H-imidazol-4-yl)sulfonyl)-1,4-diazepan-1-yl)-3-(phenylthio)propan-1-one can undergo various types of chemical reactions, including:

Oxidation: The phenylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: The sulfonyl group can be reduced to a sulfide using reducing agents like lithium aluminum hydride.

Substitution: The imidazole ring can participate in electrophilic substitution reactions, where electrophiles such as alkyl halides can react with the nitrogen atoms.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Alkyl halides, acyl chlorides.

Major Products

Oxidation: Sulfoxides, sulfones.

Reduction: Sulfides.

Substitution: Alkylated or acylated imidazole derivatives.

Aplicaciones Científicas De Investigación

Anticancer Activity

Research indicates that compounds with similar structures exhibit significant cytotoxicity against various cancer cell lines. For instance, studies have shown that related compounds demonstrate high cytotoxic activity on MCF-7 breast cancer cells, suggesting that 1-(4-((1H-imidazol-4-yl)sulfonyl)-1,4-diazepan-1-yl)-3-(phenylthio)propan-1-one could possess similar effects .

Case Study: Cytotoxic Effects

In a study evaluating the cytotoxic effects of related phenylthio derivatives, it was found that modifications to the side chains significantly influenced the activity against MCF-7 cells. The presence of a sulfonyl group was crucial for enhancing the compound's interaction with cellular targets, leading to increased apoptosis in cancer cells .

Pharmacological Potential

The structural components of this compound suggest potential applications in treating a variety of conditions beyond cancer, including:

- Antimicrobial Activity : Compounds containing imidazole and diazepane rings have been associated with antimicrobial properties, making them candidates for further investigation in antibiotic development.

- Neuropharmacological Applications : The diazepane structure may confer neuroactive properties, which warrants exploration in the context of neurological disorders .

Synthetic Methodologies

The synthesis of 1-(4-((1H-imidazol-4-yl)sulfonyl)-1,4-diazepan-1-yl)-3-(phenylthio)propan-1-one typically involves multi-step synthetic routes. Key steps include:

- Formation of the diazepane ring through cyclization reactions.

- Introduction of the imidazole and sulfonyl groups via electrophilic aromatic substitution.

- Final coupling reactions to attach the phenylthio moiety.

These synthetic approaches allow for modifications that can enhance biological activity or alter pharmacokinetic properties .

Structure-Activity Relationship (SAR) Studies

Understanding the relationship between chemical structure and biological activity is crucial for optimizing the efficacy of this compound. SAR studies have indicated that variations in substituents on the diazepane and imidazole rings can lead to significant changes in potency against cancer cell lines .

Mecanismo De Acción

The mechanism of action of 1-(4-((1H-imidazol-4-yl)sulfonyl)-1,4-diazepan-1-yl)-3-(phenylthio)propan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole ring can coordinate with metal ions, while the sulfonyl and phenylthio groups can participate in hydrogen bonding and hydrophobic interactions, respectively. These interactions can modulate the activity of the target proteins, leading to various biological effects.

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Structural Analogues with Diazepane and Propan-1-one Moieties

1-(1,4-Diazepan-1-yl)-3-(4-methoxyphenyl)propan-1-one ()

- Structure : Shares the 1,4-diazepane and propan-1-one backbone but substitutes the sulfonyl-imidazole with a 4-methoxyphenyl group.

- Molecular Weight : 262.35 g/mol (vs. ~395 g/mol for the target compound).

- Key Differences :

- Absence of sulfonyl-imidazole reduces polarity.

- Methoxyphenyl group enhances electron-donating properties compared to phenylthio.

- Implications : The methoxy group may improve solubility but reduce steric bulk compared to the phenylthio-sulfonyl-imidazole system .

3-(1H-Imidazol-1-yl)-1-phenylpropan-1-one ()

- Structure : Propan-1-one with an imidazole at the 3-position and a phenyl group at the 1-position.

- Key Differences :

- Lacks the diazepane ring and sulfonyl group.

- Simpler alkyl chain linkage between imidazole and ketone.

Analogues with Sulfonyl or Imidazole Substituents

4-(1-Trityl-1H-imidazol-4-yl)butan-1-ol ()

- Structure: Imidazole linked via a butanol chain, protected by a trityl group.

- Key Differences :

- Alcohol terminus instead of ketone.

- Trityl group increases steric hindrance, reducing reactivity compared to the sulfonyl group.

- Synthesis Relevance : Highlights methods for imidazole functionalization but lacks pharmacological data .

(E)-3-[4-(1H-Imidazol-1-yl)phenyl]-1-(4-methylphenyl)prop-2-en-1-one ()

- Structure : α,β-unsaturated ketone with imidazole and methylphenyl groups.

- Key Differences: Conjugated double bond alters electronic properties. No diazepane or sulfur-based substituents.

Data Tables

Table 1: Structural and Physicochemical Comparison

| Compound Name | Molecular Weight (g/mol) | Key Substituents | Notable Properties |

|---|---|---|---|

| Target Compound | ~395 | Sulfonyl-imidazole, phenylthio, diazepane | High polarity, moderate lipophilicity |

| 1-(1,4-Diazepan-1-yl)-3-(4-methoxyphenyl)propan-1-one | 262.35 | Methoxyphenyl, diazepane | Enhanced solubility |

| 3-(1H-Imidazol-1-yl)-1-phenylpropan-1-one | ~200 | Imidazole, phenyl | Simpler structure, antimicrobial |

Actividad Biológica

The compound 1-(4-((1H-imidazol-4-yl)sulfonyl)-1,4-diazepan-1-yl)-3-(phenylthio)propan-1-one is a complex organic molecule with significant potential in medicinal chemistry. It features a diazepane ring, an imidazole moiety, and a phenylthio group, which collectively contribute to its biological activity. This article aims to explore the biological activity of this compound, highlighting its pharmacological effects, mechanisms of action, and potential therapeutic applications.

Structural Characteristics

The molecular formula of the compound is with a molecular weight of approximately 392.45 g/mol. The structure includes:

- Imidazole ring : Known for its broad range of biological activities.

- Diazepane ring : Contributes to the compound's pharmacological properties.

- Phenylthio group : Enhances lipophilicity and potential interactions with biological targets.

Biological Activity Overview

The biological activity of this compound can be attributed to its structural components, which allow it to interact with various biological targets. Compounds containing imidazole and diazepane rings often exhibit diverse pharmacological effects, including:

- Antimicrobial Activity : Compounds similar to this one have demonstrated significant antibacterial and antifungal properties. For instance, imidazole derivatives have been shown to inhibit the growth of various pathogens such as Staphylococcus aureus and Escherichia coli .

- Anti-inflammatory Effects : The presence of the imidazole moiety is associated with anti-inflammatory properties, making it a candidate for treating inflammatory conditions .

- Antitumor Activity : Research has indicated that certain diazepane derivatives exhibit cytotoxic effects against cancer cell lines . The mechanism often involves the induction of apoptosis in malignant cells.

The mechanism by which this compound exerts its biological effects may involve several pathways:

- Enzyme Inhibition : The sulfonyl group can facilitate interactions with enzymes, potentially leading to inhibition or modulation of their activity.

- Receptor Binding : The compound may bind to specific receptors involved in signal transduction pathways, altering cellular responses .

Case Studies and Experimental Findings

Several studies have investigated the biological activities of similar compounds:

- Antibacterial Activity :

- Antitumor Activity :

- Anti-inflammatory Activity :

Data Tables

Q & A

Basic: What are the primary synthetic strategies for constructing the diazepane and sulfonylimidazole moieties in this compound?

The synthesis typically involves a multi-step approach:

- Diazepane Ring Formation : Cyclization of linear precursors (e.g., 1,4-diamine derivatives) using carbonyl-containing reagents like diketones or via reductive amination .

- Sulfonyl Group Introduction : Sulfonylation of the diazepane nitrogen using 1H-imidazole-4-sulfonyl chloride under basic conditions (e.g., triethylamine in anhydrous dichloromethane) .

- Thioether Linkage : The phenylthio group is introduced via nucleophilic substitution or thiol-ene reactions, often requiring thiophenol and a deprotonating agent (e.g., NaH) .

Key Considerations : Monitor reaction progress using TLC or HPLC to isolate intermediates and minimize side products like over-sulfonylated species .

Basic: Which spectroscopic and crystallographic methods are critical for structural validation?

- NMR Spectroscopy : ¹H/¹³C NMR confirms connectivity of the diazepane ring, sulfonyl group, and phenylthio moiety. Distinct shifts for imidazole protons (δ 7.5–8.5 ppm) and diazepane methylenes (δ 3.0–4.0 ppm) are diagnostic .

- X-ray Crystallography : Resolves conformational flexibility (e.g., chair vs. boat diazepane) and hydrogen-bonding interactions involving the imidazole nitrogen and sulfonyl oxygen .

- Mass Spectrometry : High-resolution ESI-MS validates molecular weight and fragmentation patterns, distinguishing isobaric byproducts .

Advanced: How can computational methods (e.g., DFT) predict the compound’s reactivity and binding modes?

- DFT Calculations : Optimize geometry and calculate electrostatic potential surfaces to identify nucleophilic/electrophilic sites (e.g., sulfonyl oxygen, imidazole nitrogen) .

- Molecular Docking : Simulate interactions with biological targets (e.g., enzymes with imidazole-binding pockets). Use software like AutoDock Vina with force fields accounting for sulfur’s polarizability .

- MD Simulations : Assess stability of ligand-target complexes in solvated environments (e.g., water, lipid bilayers) over 100+ ns trajectories .

Advanced: What experimental designs address contradictions in reported biological activity data?

- Dose-Response Refinement : Perform IC₅₀ assays across multiple cell lines (e.g., cancer vs. normal) to resolve discrepancies in potency .

- Off-Target Profiling : Use kinase/GPCR panels to identify non-specific interactions that may inflate efficacy claims .

- Redox Stability Assays : Quantify degradation products (e.g., sulfoxide formation) under physiological conditions to validate in vitro/in vivo correlations .

Advanced: How can environmental impact studies (e.g., ecotoxicology) be integrated into early-stage research?

- Biodegradation Assays : Use OECD 301 protocols to assess persistence in aqueous systems. Monitor sulfonamide cleavage via LC-MS .

- Ecotoxicogenomics : Expose model organisms (e.g., Daphnia magna) to sublethal doses and analyze transcriptomic changes related to oxidative stress .

- QSPR Modeling : Predict bioaccumulation potential using logP and topological polar surface area (TPSA) values .

Advanced: What strategies optimize regioselectivity in sulfonylation reactions to avoid byproducts?

- Protecting Groups : Temporarily block reactive amines (e.g., Boc-protected diazepane) to direct sulfonylation to the desired nitrogen .

- Solvent Effects : Use polar aprotic solvents (e.g., DMF) to stabilize transition states and enhance sulfonyl chloride reactivity .

- Catalytic Control : Employ Lewis acids (e.g., ZnCl₂) to activate sulfonyl chlorides selectively .

Advanced: How do structural modifications (e.g., substituents on phenylthio or imidazole) alter pharmacokinetic properties?

- LogP Optimization : Introduce electron-withdrawing groups (e.g., -CF₃) on the phenylthio moiety to reduce hydrophobicity and improve solubility .

- Metabolic Stability : Replace labile protons (e.g., imidazole C-H) with deuterium or fluorine to slow CYP450-mediated oxidation .

- Permeability Assays : Use Caco-2 monolayers or PAMPA to correlate structural changes (e.g., steric bulk) with absorption rates .

Advanced: What in vitro models are suitable for evaluating neuroactive or anticancer potential?

- Cancer Models : Test against NCI-60 cell lines with emphasis on apoptosis markers (e.g., caspase-3 activation) .

- Neuronal Assays : Use SH-SY5Y cells or primary cortical neurons to measure calcium flux or acetylcholinesterase inhibition .

- 3D Co-Cultures : Mimic tumor microenvironments with spheroids containing fibroblasts and immune cells to assess penetration and efficacy .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.